N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a chemical compound with a complex structure that includes a tetrazole ring, a chlorinated methoxybenzyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-propyl-2H-tetrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxybenzyl)-N-(pyridin-2-ylmethyl)amine
- N-(5-chloro-2-methoxybenzyl)-N-cyclopentylamine
- N-(5-chloro-2-methoxybenzyl)ethanamine hydrochloride
Uniqueness
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and chlorinated methoxybenzyl group make it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H16ClN5O |
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Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-6-18-16-12(15-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h4-5,7H,3,6,8H2,1-2H3,(H,14,16) |
InChI Key |
RKPYDCKZHKIOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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